9-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid
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Overview
Description
9-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid is a complex organic compound that belongs to the class of benzothiazepines. This compound is characterized by its unique structure, which includes a benzothiazepine core with various functional groups such as a fluoro group, a methyl group, and a carboxylic acid group. Benzothiazepines are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiazepine Core: The initial step involves the formation of the benzothiazepine core through a cyclization reaction. This can be achieved by reacting an appropriate ortho-aminothiophenol with a suitable diketone under acidic conditions.
Introduction of the Fluoro Group: The fluoro group can be introduced through a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Methylation: The methyl group can be introduced via a methylation reaction using methyl iodide and a base such as potassium carbonate.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
9-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Diethylaminosulfur trifluoride (DAST) for fluorination.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the fluoro group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 9-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methylbenzoic acid: Similar in structure but lacks the benzothiazepine core.
9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid: Contains a similar fluoro and carboxylic acid group but has a different core structure.
Uniqueness
9-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid is unique due to its benzothiazepine core, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C15H10FNO4S |
---|---|
Molecular Weight |
319.3 g/mol |
IUPAC Name |
9-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid |
InChI |
InChI=1S/C15H10FNO4S/c1-17-11-6-8(15(19)20)2-5-12(11)22(21)13-7-9(16)3-4-10(13)14(17)18/h2-7H,1H3,(H,19,20) |
InChI Key |
UYTTWUYHBOUIPH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C(=O)O)S(=O)C3=C(C1=O)C=CC(=C3)F |
Origin of Product |
United States |
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